

Application Notes and Protocols for NVP-BVU972 in Mouse Models

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Compound of Interest

Compound Name: NVP-BVU972

Cat. No.: B609689

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **NVP-BVU972**, a potent and selective c-Met inhibitor, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Summary of NVP-BVU972 In Vivo Applications

NVP-BVU972 has been investigated in mouse models primarily for its anti-inflammatory, antiviral, and potential anticancer properties. The tables below summarize the quantitative data from key studies, offering a comparative overview of dosages, administration routes, and experimental outcomes.

Table 1: NVP-BVU972 Dosage and Administration in Mouse Models

Mouse Strain	Model Type	NVP-BVU972 Dosage	Administration Route	Dosing Schedule	Vehicle
C57BL/6J	Viral Infection / Inflammation	20 mg/kg	Intraperitoneal (i.p.)	Every other day	DMSO
C57BL/6J	Subacute Toxicity	20 mg/kg	Intraperitoneal (i.p.)	Daily for 14 days	DMSO

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory and Antiviral Efficacy of NVP-BVU972 in C57BL/6J Mice

This protocol is adapted from studies investigating the dual antiviral and anti-inflammatory effects of **NVP-BVU972**.

1. Animal Model:

- Species: Mouse
- Strain: C57BL/6J, 6-8 weeks old, sex-matched.

2. Materials:

- **NVP-BVU972** (powder)
- Dimethyl sulfoxide (DMSO, sterile)
- Sterile Phosphate-Buffered Saline (PBS) or Saline
- Appropriate virus stock (e.g., VSV, HSV-1, EMCV, MHV) or lipopolysaccharide (LPS)
- Syringes and needles (e.g., 27-30 gauge) for intraperitoneal injection
- Standard animal housing and handling equipment

3. Preparation of **NVP-BVU972** Dosing Solution:

- **Vehicle Preparation:** The vehicle control consists of the same solvent used to dissolve **NVP-BVU972**. In published studies, DMSO has been used as a vehicle for the control group.
- **NVP-BVU972** Solution (for 20 mg/kg dose):
 - Calculate the required amount of **NVP-BVU972** based on the average weight of the mice and the number of animals to be treated.
 - Dissolve **NVP-BVU972** in a minimal amount of sterile DMSO.
 - For in vivo administration, it is recommended to further dilute the DMSO stock in a suitable vehicle to minimize toxicity. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE- β -CD in saline).
 - Ensure the final solution is clear and free of precipitation. Prepare fresh on the day of dosing.

4. Experimental Procedure:

- **Acclimatization:** Allow mice to acclimate to the facility for at least one week prior to the experiment.
- **Group Allocation:** Randomly assign mice to experimental groups (e.g., Vehicle control, **NVP-BVU972** treatment).
- **Induction of Inflammation/Infection:**
 - For viral models, infect mice with the desired virus via intraperitoneal injection.
 - For endotoxemia models, administer LPS via intraperitoneal injection.
- **NVP-BVU972** Administration:
 - Administer the first dose of **NVP-BVU972** (20 mg/kg) or vehicle via intraperitoneal injection immediately after infection/LPS challenge.

- Continue treatment as per the desired schedule (e.g., every other day for efficacy studies).
- Monitoring:
 - Monitor animal health daily, including body weight, clinical signs of illness, and survival.
 - At predetermined time points, collect blood and tissues for analysis (e.g., cytokine levels, viral load, histopathology).

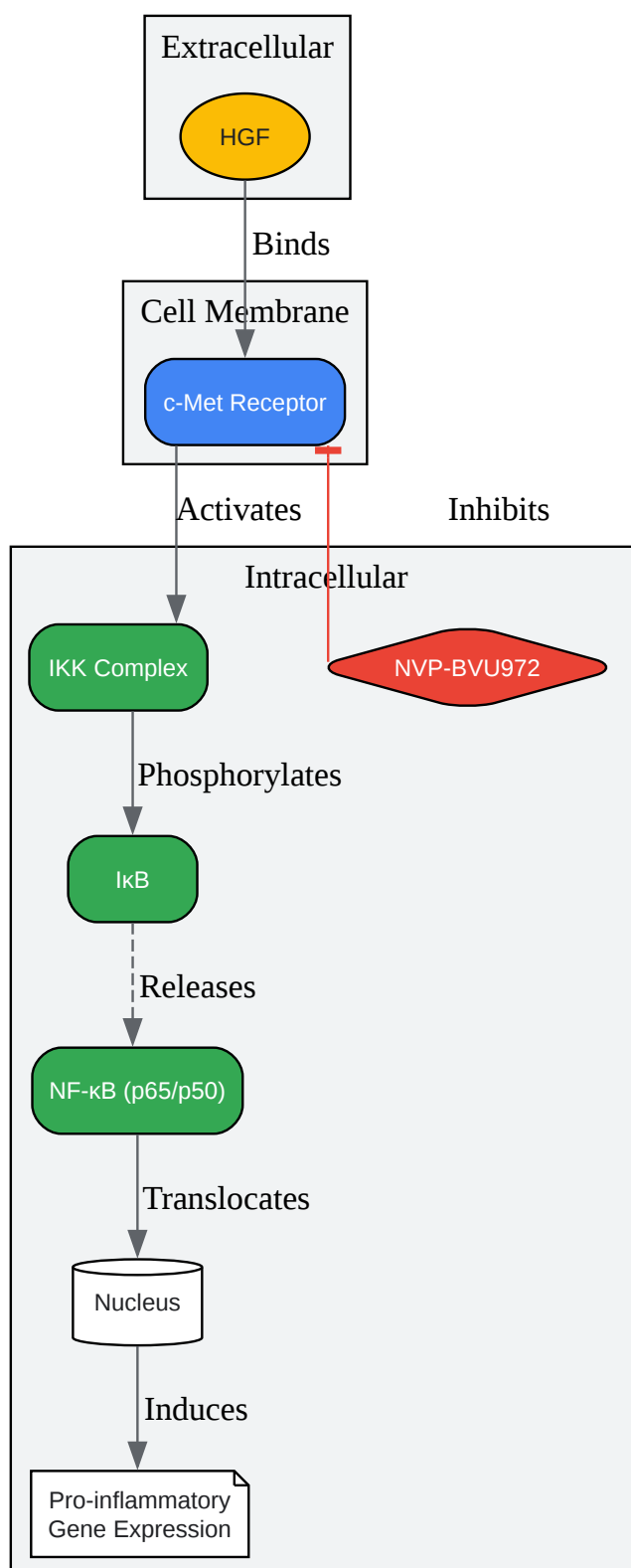
5. Endpoint Analysis:

- Cytokine Analysis: Measure pro-inflammatory cytokine mRNA levels (e.g., IL-1 β , IL-6, TNF- α) in blood and tissues using RT-qPCR.
- Western Blot: Analyze the phosphorylation status of key proteins in the NF- κ B signaling pathway (e.g., IKK α/β , I κ B α , p65) in tissue lysates.
- Histopathology: Evaluate tissue damage and inflammation in relevant organs (e.g., liver, spleen).
- Survival: Monitor and record survival rates over the course of the experiment.

Signaling Pathways and Experimental Workflows

NVP-BVU972 Mechanism of Action: Inhibition of c-Met and NF- κ B Signaling

NVP-BVU972 is a selective inhibitor of the c-Met receptor tyrosine kinase. In the context of inflammation, activation of c-Met can lead to the downstream activation of the NF- κ B signaling pathway, a key regulator of pro-inflammatory gene expression. By inhibiting c-Met, **NVP-BVU972** effectively blocks this cascade, leading to a reduction in inflammatory responses.^[1]

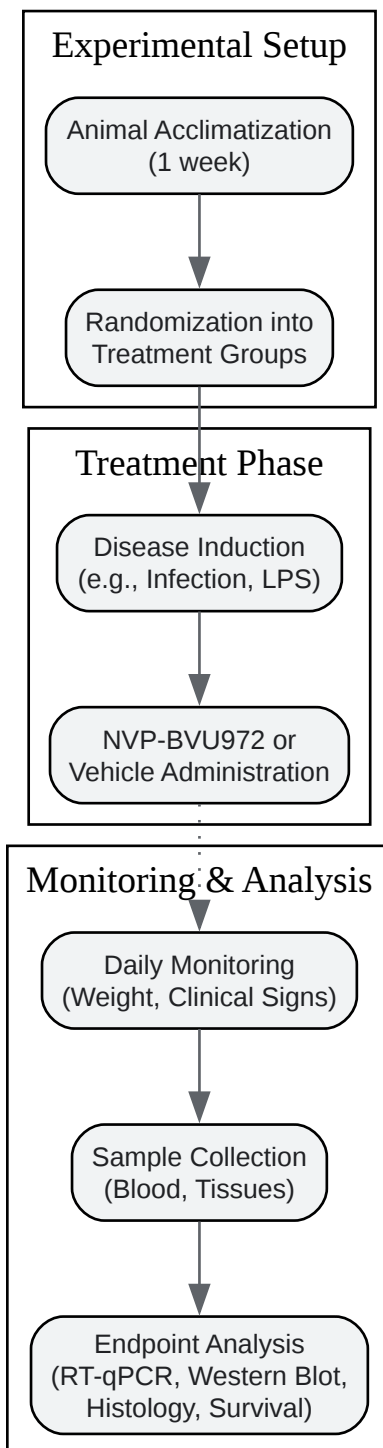


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Caption: **NVP-BVU972** inhibits c-Met, blocking NF-κB activation.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of **NVP-BVU972** in a mouse model of disease.



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